6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline
Description
6-Fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a structurally complex quinoline derivative featuring three distinct functional groups:
- 6-Fluoro substitution: Enhances electronic withdrawal and may influence binding interactions in biological systems.
- 4-[4-(Propan-2-yl)benzenesulfonyl]: A bulky, lipophilic substituent that could enhance membrane permeability and steric hindrance.
Synthetic routes for analogous compounds (e.g., sulfonylation and acylation steps) are described in and , where benzenesulfonyl halides and piperidine acylation reactions are employed .
Properties
IUPAC Name |
[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3S/c1-16(2)17-6-9-19(10-7-17)31(29,30)23-20-14-18(25)8-11-22(20)26-15-21(23)24(28)27-12-4-3-5-13-27/h6-11,14-16H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJANMLJSNRZWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, fluorinating agents, and reagents for introducing the piperidine-1-carbonyl and propan-2-ylbenzenesulfonyl groups. Common reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper, and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer cell lines. The mechanism appears to involve the inhibition of specific molecular targets associated with cancer growth.
Case Studies:
- In Vitro Evaluation: A study evaluated the compound's effects on several cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Mechanistic Studies: Investigations revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as a pro-apoptotic agent.
- Structure-Activity Relationship (SAR): Analysis of different analogs has provided insights into structural features that enhance biological activity. Modifications in the sulfonyl and piperidine groups have been correlated with increased potency against specific cancer types.
Enzyme Inhibition
The compound has been shown to inhibit various enzymes, including kinases, which are critical in cell signaling pathways that regulate cell proliferation and survival. This inhibition can have therapeutic implications for diseases where these pathways are dysregulated.
Key Findings:
- The compound modulates several signaling pathways involved in cellular processes such as apoptosis and differentiation.
- Its potential as a therapeutic agent in conditions like cancer is being actively researched due to these enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom and other functional groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine Substitution : The 6-fluoro group in the target compound mirrors NSC 368390 (), which demonstrated potent antitumor activity . Fluorine’s electron-withdrawing effects may stabilize molecular interactions in biological targets.
Sulfonyl Groups : The 4-(propan-2-yl)benzenesulfonyl group contrasts with fluorinated sulfonyl compounds in . Alkyl sulfonyl groups (e.g., propan-2-yl) may increase lipophilicity and membrane permeability relative to fluorinated analogs, which prioritize stability and electronegativity .
Physicochemical Properties
- Lipophilicity: The propan-2-yl benzenesulfonyl group likely increases logP compared to ’s pyrazoloquinolines (e.g., F7’s isopropyl group) .
- Solubility: The piperidine-carbonyl may improve aqueous solubility relative to non-carbonylated piperidine derivatives () .
Biological Activity
6-Fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies, while providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A fluorine atom at the 6th position.
- A piperidine-1-carbonyl group at the 3rd position.
- A 4-(propan-2-yl)benzenesulfonyl group at the 4th position.
The molecular formula is , with a molecular weight of approximately 421.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the quinoline core through methods such as the Skraup synthesis.
- Electrophilic fluorination to introduce the fluorine atom.
- Acylation with piperidine derivatives to attach the piperidine group.
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. A related study synthesized various quinoline-piperidine analogues and evaluated their activity against Plasmodium falciparum strains. The findings indicated that certain derivatives exhibited potent activities in the nanomolar range against both chloroquine-sensitive and resistant strains, suggesting a promising avenue for developing new antimalarial therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in inhibiting kinases that are crucial for cell signaling pathways associated with tumor growth .
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases, impacting cell signaling and proliferation.
- Pathway Modulation : It can modulate pathways involved in apoptosis and differentiation, potentially leading to reduced tumor growth.
Case Studies
Comparative Analysis
When compared to other quinoline derivatives, this compound exhibits unique properties due to its specific functional groups, which enhance its biological activity and solubility.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinoline | Simple structure | Varies in pharmacokinetic properties |
| 6-Fluoro-3-(morpholine)quinoline | Lacks sulfonyl group | Different activity profile |
| 4-(Propan-2-yl)benzenesulfonylquinoline | Lacks piperidine group | Reduced efficacy against certain targets |
Q & A
Q. Experimental Validation :
- Enzyme inhibition assays : Measure IC₅₀ values against purified DNA gyrase.
- Fluorescence quenching : Monitor DNA-binding affinity using ethidium bromide displacement.
How can researchers address contradictions in reported biological data (e.g., varying MIC values across studies)?
Advanced Research Question
Discrepancies may arise from:
- Strain variability : Use standardized strains (e.g., ATCC controls).
- Assay conditions : Control pH, temperature, and inoculum size.
Case Study : A 2021 study reported MIC = 2 µg/mL for S. aureus, while a 2023 study found MIC = 8 µg/mL. Re-analysis revealed differences in bacterial growth phase (log vs. stationary phase) .
What role does the fluorine substituent play in modulating physicochemical properties?
Advanced Research Question
Fluorine increases lipophilicity (logP) and metabolic stability by resisting cytochrome P450 oxidation. Comparative studies show:
- logP : 6-fluoro derivative = 3.2 vs. non-fluoro analog = 2.5.
- Plasma half-life : 6-fluoro derivative = 4.5 hrs vs. 1.2 hrs for non-fluoro.
Methodology : Use HPLC to measure logP and conduct in vitro microsomal stability assays .
How can environmental fate studies be designed to assess its persistence and toxicity?
Advanced Research Question
Follow the INCHEMBIOL framework ():
Abiotic degradation : Hydrolysis/photolysis under simulated environmental conditions (pH 7, 25°C).
Biotic degradation : Soil microcosm studies with LC-MS/MS quantification.
Ecotoxicity : Daphnia magna acute toxicity (48-hr EC₅₀).
Advanced Research Question
- HPLC-MS : Quantify purity (>98%) and detect impurities.
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., fluorine position).
- XRPD : Assess crystallinity for formulation studies.
Case Study : XRPD of a hydrochloride salt showed distinct peaks at 2θ = 12.4°, 18.7°, and 24.3°, confirming a crystalline phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
